molecular formula C11H17ClN2O5 B13496528 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid

Cat. No.: B13496528
M. Wt: 292.71 g/mol
InChI Key: CXYBMUDXKQQWKA-MLWJPKLSSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a 3-chloro-4,5-dihydro-1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as a β-hydroxyamide, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, alcohols

Major Products

    Oxidation: Oxidized derivatives of the oxazole ring

    Reduction: Reduced derivatives of the oxazole ring

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific bioactive molecule derived from this compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • Bromine compounds

Uniqueness

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the 3-chloro-4,5-dihydro-1,2-oxazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C11H17ClN2O5

Molecular Weight

292.71 g/mol

IUPAC Name

(2S)-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C11H17ClN2O5/c1-11(2,3)18-10(17)13-7(9(15)16)4-6-5-8(12)14-19-6/h6-7H,4-5H2,1-3H3,(H,13,17)(H,15,16)/t6?,7-/m0/s1

InChI Key

CXYBMUDXKQQWKA-MLWJPKLSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CC(=NO1)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC(=NO1)Cl)C(=O)O

Origin of Product

United States

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